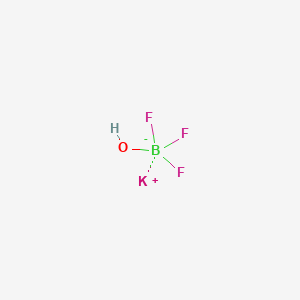
Potassium trifluorohydroxyborate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluorohydroxyborate(1-) is a useful research compound. Its molecular formula is BF3HKO and its molecular weight is 123.91 g/mol. The purity is usually 95%.
The exact mass of the compound Potassium trifluorohydroxyborate(1-) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Potassium trifluorohydroxyborate(1-) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium trifluorohydroxyborate(1-) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Potassium trifluorohydroxyborate(1-) serves as a versatile reagent in organic synthesis. Its ability to act as a Lewis acid allows it to facilitate various chemical reactions, including:
- Cross-Coupling Reactions : It is used in Suzuki-Miyaura coupling reactions, where it helps form carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This application is vital in the synthesis of pharmaceuticals and agrochemicals.
- Polymerization : The compound can initiate polymerization processes, particularly in the production of fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance.
Catalysis
In catalysis, potassium trifluorohydroxyborate(1-) has been noted for its efficiency in several reactions:
- Alkylation and Acylation : The compound acts as a catalyst for alkylation reactions, enabling the introduction of alkyl groups into organic molecules.
- Transacetalation Reactions : It is employed in carbohydrate chemistry for transacetalation, which is crucial for modifying sugar derivatives.
Materials Science
The unique properties of potassium trifluorohydroxyborate(1-) make it useful in materials science:
- Flame Retardants : It can be incorporated into polymer matrices to enhance flame retardancy. The trifluoro group contributes to the material's thermal stability.
- Glass and Ceramics : The compound is utilized in the production of specialized glass and ceramic materials, where it aids in achieving desired mechanical properties.
Biological Research
While the biological effects of potassium trifluorohydroxyborate(1-) require further investigation, preliminary studies suggest potential applications in biological systems:
- Drug Delivery Systems : Its reactivity may be harnessed to develop drug delivery systems that release therapeutic agents in a controlled manner.
- Bioconjugation : The hydroxy group can facilitate bioconjugation processes, allowing for the attachment of biomolecules to surfaces or carriers.
Eigenschaften
CAS-Nummer |
13876-98-7 |
|---|---|
Molekularformel |
BF3HKO |
Molekulargewicht |
123.91 g/mol |
IUPAC-Name |
potassium;trifluoro(hydroxy)boranuide |
InChI |
InChI=1S/BF3HO.K/c2-1(3,4)5;/h5H;/q-1;+1 |
InChI-Schlüssel |
YKFUDQQSSVOYFF-UHFFFAOYSA-N |
SMILES |
[B-](O)(F)(F)F.[K+] |
Isomerische SMILES |
[B-](O)(F)(F)F.[K+] |
Kanonische SMILES |
[B-](O)(F)(F)F.[K+] |
Key on ui other cas no. |
13876-98-7 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















